An In-depth Technical Guide to Methyl 4-fluoropyridine-2-carboxylate: Properties, Synthesis, and Applications for the Research Scientist
An In-depth Technical Guide to Methyl 4-fluoropyridine-2-carboxylate: Properties, Synthesis, and Applications for the Research Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoropyridine-2-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyridine ring can profoundly influence the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 4-fluoropyridine-2-carboxylate, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Chemical and Physical Properties
Methyl 4-fluoropyridine-2-carboxylate, with the CAS number 886371-79-5, is a pyridine derivative featuring a fluorine atom at the C4 position and a methyl ester at the C2 position.[1] This substitution pattern imparts unique electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | methyl 4-fluoropyridine-2-carboxylate | [1] |
| Synonyms | Methyl 4-fluoropicolinate, 4-fluoropyridine-2-carboxylic acid methyl ester | [1] |
| CAS Number | 886371-79-5 | [1] |
| Molecular Formula | C₇H₆FNO₂ | [1] |
| Molecular Weight | 155.13 g/mol | [1] |
| Appearance | Expected to be a solid or liquid at room temperature | Inferred |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 39.2 Ų | [1] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for Methyl 4-fluoropyridine-2-carboxylate are not widely published. However, based on the analysis of closely related structures, such as Methyl 3-fluoropyridine-4-carboxylate, we can predict the key spectroscopic features.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and one singlet for the methyl ester protons. The fluorine atom at the C4 position will influence the chemical shifts and coupling constants of the adjacent protons.
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H-3, H-5, H-6 protons: These protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine at C4 will cause splitting of the H-3 and H-5 signals (³JHF and ⁴JHF couplings).
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-OCH₃ protons: A singlet corresponding to the three methyl protons of the ester group is expected around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the large C-F coupling constants, a hallmark of fluorinated aromatic compounds.
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C-4: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 250-270 Hz.
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C-3 and C-5: These carbons will show smaller two-bond C-F coupling (²JCF).
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C-2 and C-6: These carbons will exhibit even smaller three-bond C-F coupling (³JCF).
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Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to appear around δ 163-165 ppm.
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Methyl Carbon (-OCH₃): The methyl carbon of the ester will likely be observed around δ 52-54 ppm.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will provide a direct observation of the fluorine environment. For a similar compound, Methyl 3-fluoropyridine-4-carboxylate, the ¹⁹F NMR signal appears at δ -125.5 ppm (referenced to C₆F₆).[2] A similar chemical shift is anticipated for Methyl 4-fluoropyridine-2-carboxylate. The signal will likely be a multiplet due to coupling with the H-3 and H-5 protons.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155, corresponding to the molecular weight of the compound.[2]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
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C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
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C-F stretch: A strong band in the range of 1200-1300 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretching (aromatic and methyl): Bands around 2950-3100 cm⁻¹.
Synthesis of Methyl 4-fluoropyridine-2-carboxylate
Caption: Proposed synthetic workflow for Methyl 4-fluoropyridine-2-carboxylate.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Fluoropyridine-2-carboxylic acid via Balz-Schiemann Reaction
This protocol is adapted from the synthesis of 4-fluoropyridine.[3]
-
Diazotization: In a suitable reaction vessel, dissolve 4-aminopyridine-2-carboxylic acid in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the reaction mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt will precipitate from the solution. Isolate the salt by filtration and wash it with cold ether.
-
Thermal Decomposition (Schiemann Reaction): Gently heat the isolated and dried diazonium salt. The salt will decompose to yield 4-fluoropyridine-2-carboxylic acid, nitrogen gas, and boron trifluoride. The reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Purification: The crude 4-fluoropyridine-2-carboxylic acid can be purified by recrystallization.
Step 2: Esterification to Methyl 4-fluoropyridine-2-carboxylate
This is a standard Fischer esterification procedure.
-
Reaction Setup: Suspend 4-fluoropyridine-2-carboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-fluoropyridine-2-carboxylate.
Chemical Reactivity
The reactivity of Methyl 4-fluoropyridine-2-carboxylate is governed by the interplay of the electron-withdrawing pyridine ring, the activating effect of the fluorine atom towards nucleophilic substitution, and the reactivity of the methyl ester group.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles. This is a key reaction for introducing further diversity into the molecule. The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the C4 position.
Caption: General scheme for nucleophilic aromatic substitution on Methyl 4-fluoropyridine-2-carboxylate.
Experimental Insight: The choice of solvent and base is crucial for the success of SₙAr reactions. Polar aprotic solvents like DMF or DMSO are often employed to enhance the nucleophilicity of the attacking species.
Hydrolysis of the Ester
The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluoropyridine-2-carboxylic acid. This transformation is useful for subsequent amide bond formation or other derivatizations of the carboxylic acid functionality.
Other Potential Reactions
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Reduction: The ester group can be reduced to the corresponding alcohol, (4-fluoropyridin-2-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cross-Coupling Reactions: While the C-F bond is generally strong, under specific catalytic conditions, it might be possible to engage the C4 position in cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated pyridines are privileged scaffolds in modern drug discovery.[4] The incorporation of a fluorine atom can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.
Methyl 4-fluoropyridine-2-carboxylate serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, the 4-position can be functionalized via SₙAr to introduce various pharmacophoric groups. The ester at the 2-position can be converted into amides, which are common functionalities in many drug molecules.
While specific drug candidates synthesized directly from Methyl 4-fluoropyridine-2-carboxylate are not extensively documented in publicly available literature, its structural motif is present in a wide range of biologically active compounds. Its utility is highlighted by its role as a key intermediate for producing APIs, particularly those targeting the central nervous system.
Handling and Safety
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 4-fluoropyridine-2-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:
-
Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
Conclusion
Methyl 4-fluoropyridine-2-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a fluorinated pyridine ring and a reactive ester functionality provides multiple avenues for chemical modification. While a comprehensive set of experimental data for this specific compound is not yet fully available in the public domain, this guide provides a solid foundation for its use in research and development, based on established chemical principles and data from closely related analogues. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like Methyl 4-fluoropyridine-2-carboxylate is set to increase.
References
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PubChem. Methyl 4-fluoropyridine-2-carboxylate. Available from: [Link]
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Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134. Available from: [Link]
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Ishii, A., et al. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
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MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]
Sources
- 1. Methyl 4-fluoropyridine-2-carboxylate | C7H6FNO2 | CID 46311149 - PubChem [pubchem.ncbi.nlm.nih.gov]
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